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Abstract
3-Amino-5-(methoxycarbonyl)benzoic acid and its derivatives represent a versatile scaffold

in medicinal chemistry, demonstrating significant potential in the development of novel

therapeutic agents. This technical guide provides an in-depth overview of the core research

applications of this compound, focusing on its utility as a synthetic building block for anticancer

and anti-inflammatory drugs. Detailed experimental protocols, quantitative biological data, and

visual representations of relevant signaling pathways are presented to facilitate further

research and development in this promising area.

Introduction
3-Amino-5-(methoxycarbonyl)benzoic acid is an aromatic organic compound that serves as

a valuable intermediate in the synthesis of more complex molecules. Its trifunctional nature,

featuring an amino group, a carboxylic acid, and a methyl ester, provides multiple reaction sites

for chemical modification. This versatility has been exploited by researchers to generate

libraries of derivatives with diverse pharmacological activities. This guide will explore two

primary areas of application: the development of anticancer agents targeting histone
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deacetylase 8 (HDAC8) and the creation of anti-inflammatory compounds that act as P2Y14

receptor antagonists, thereby inhibiting the NLRP3 inflammasome pathway.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-5-(methoxycarbonyl)benzoic
acid is provided in the table below.

Property Value Reference

CAS Number 28179-47-7 [1][2]

Molecular Formula C₉H₉NO₄ [1]

Molecular Weight 195.17 g/mol [2]

Appearance Solid [1][2]

Purity 97-98% [1][2]

Storage Temperature
2-8°C, Keep in dark place,

sealed in dry
[2]

Synthetic Protocols
While a direct, published synthesis for 3-Amino-5-(methoxycarbonyl)benzoic acid is not

readily available, a plausible and scientifically sound synthetic route can be proposed based on

established organic chemistry principles and published procedures for analogous compounds.

The most likely pathway involves the esterification of 3,5-diaminobenzoic acid.

Proposed Synthesis of 3-Amino-5-
(methoxycarbonyl)benzoic acid
The proposed synthesis is a two-step process starting from the commercially available 3,5-

dinitrobenzoic acid.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
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This step involves the reduction of the two nitro groups to amino groups. Catalytic

hydrogenation is a common and effective method for this transformation.

Reaction Workflow:

3,5-Dinitrobenzoic Acid

Autoclave

H₂ (gas)

Pd/C or Raney Nickel

Methanol or Ethanol

3,5-Diaminobenzoic Acid
Reduction

Click to download full resolution via product page

Fig 1. Workflow for the reduction of 3,5-dinitrobenzoic acid.

Experimental Protocol:

In a high-pressure autoclave, suspend 3,5-dinitrobenzoic acid (1 equivalent) in a suitable

solvent such as methanol or ethanol.

Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney nickel (typically 1-5

mol%).

Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a

pressure of 2-5 MPa.

Heat the reaction mixture to 70-150°C and stir vigorously for 2-10 hours, or until hydrogen

uptake ceases.
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After cooling to room temperature and carefully venting the hydrogen gas, filter the

reaction mixture to remove the catalyst.

Evaporate the solvent under reduced pressure to yield crude 3,5-diaminobenzoic acid.

The product can be further purified by recrystallization.

Step 2: Selective Mono-esterification of 3,5-Diaminobenzoic Acid

This step involves the conversion of the carboxylic acid group to a methyl ester. Fischer-Speier

esterification is a standard method for this transformation. Achieving selective mono-

esterification in the presence of two amino groups can be challenging, and optimization of

reaction conditions is crucial.

Reaction Workflow:

3,5-Diaminobenzoic Acid

Round-bottom flask with reflux condenserMethanol (excess)

H₂SO₄ (catalytic)

3-Amino-5-
(methoxycarbonyl)benzoic Acid

Fischer-Speier
Esterification

Click to download full resolution via product page

Fig 2. Workflow for the esterification of 3,5-diaminobenzoic acid.

Experimental Protocol:

Dissolve 3,5-diaminobenzoic acid (1 equivalent) in a large excess of anhydrous methanol

in a round-bottom flask equipped with a reflux condenser.

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to

the solution while stirring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b112413?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and neutralize the excess acid

with a saturated solution of sodium bicarbonate.

Remove the methanol under reduced pressure.

Extract the aqueous residue with an organic solvent such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to yield 3-Amino-5-
(methoxycarbonyl)benzoic acid.

Research Applications
Anticancer Activity: HDAC8 Inhibition
Derivatives of 3-Amino-5-(methoxycarbonyl)benzoic acid have been investigated for their

potential as anticancer agents, particularly as inhibitors of histone deacetylase 8 (HDAC8).

HDAC8 is a class I histone deacetylase that plays a crucial role in the regulation of gene

expression and is often overexpressed in various cancers. Inhibition of HDAC8 can lead to the

accumulation of acetylated histones and non-histone proteins, such as p53, resulting in cell

cycle arrest and apoptosis in cancer cells.

Signaling Pathway:
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Fig 3. Simplified HDAC8 signaling pathway and the inhibitory role of 3-Amino-5-
(methoxycarbonyl)benzoic acid derivatives.

Quantitative Data:

A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives,

synthesized using a Michael addition reaction with a derivative of 3,5-diaminobenzoic acid,

have shown promising cytotoxic activity against the HeLa cervical cancer cell line.[3][4]
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Compound
Cytotoxicity
against HeLa cells
(% inhibition)

Antioxidant Activity
(DPPH, %
inhibition)

Antioxidant Activity
(ABTS, %
inhibition)

3d Maximum Inhibition* 77% 80%

*Note: The original study mentions "maximum inhibition" and "better activity than the standard

drug" but does not provide a specific IC50 value.[3][4]

Anti-inflammatory Activity: P2Y14R Antagonism and
NLRP3 Inflammasome Inhibition
Derivatives of 3-Amino-5-(methoxycarbonyl)benzoic acid have been designed as potent

antagonists of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in

inflammatory processes. Activation of P2Y14R can contribute to the activation of the NLRP3

inflammasome, a multiprotein complex that plays a central role in innate immunity. Aberrant

activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. By

blocking the P2Y14R, these derivatives can inhibit the downstream activation of the NLRP3

inflammasome, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β

and IL-18.

Signaling Pathway:
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Fig 4. Simplified P2Y14R and NLRP3 inflammasome signaling pathway, highlighting the
antagonistic effect of 3-amide-5-aryl benzoic acid derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b112413?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data:

A series of 3-amide-5-aryl benzoic acid derivatives have been synthesized and evaluated as

P2Y14R antagonists.

Compound
P2Y14R Antagonistic
Activity (IC50)

Reference

11m 2.18 nM [5]

16c 1.77 nM [6]

Conclusion
3-Amino-5-(methoxycarbonyl)benzoic acid is a highly valuable and versatile building block

in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as

both anticancer and anti-inflammatory agents through the modulation of key biological targets

such as HDAC8 and the P2Y14 receptor. The synthetic accessibility of this scaffold, coupled

with the potent biological activities of its derivatives, makes it an attractive starting point for the

development of novel therapeutics. The experimental protocols and biological data presented

in this guide are intended to serve as a valuable resource for researchers and scientists

working to further explore the therapeutic potential of this promising class of compounds.

Further research is warranted to optimize the pharmacological properties of these derivatives

and to fully elucidate their mechanisms of action in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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